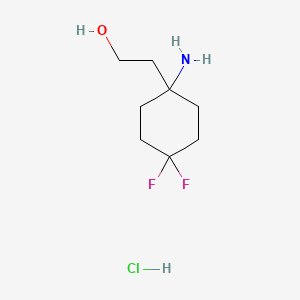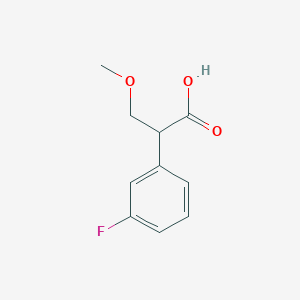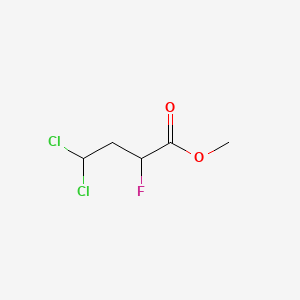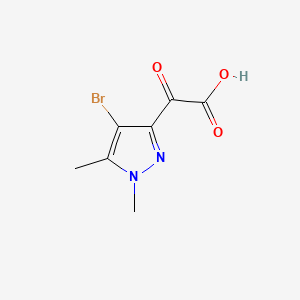
2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H16ClF2NO It is a derivative of cyclohexane, featuring both amino and hydroxyl functional groups, along with two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes fluorination to introduce the fluorine atoms.
Amination: The fluorinated cyclohexane is then subjected to amination to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The fluorine atoms can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride
- (1S)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride
- 2-(4,4-Difluorocyclohexyl)-2-methoxyethan-1-amine hydrochloride
Uniqueness
2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the cyclohexane ring, along with the fluorine atoms. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H16ClF2NO |
|---|---|
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
2-(1-amino-4,4-difluorocyclohexyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H15F2NO.ClH/c9-8(10)3-1-7(11,2-4-8)5-6-12;/h12H,1-6,11H2;1H |
Clé InChI |
MEDJFDFWFQABCN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1(CCO)N)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{[1-(sulfanylmethyl)cyclopropyl]methyl}carbamate](/img/structure/B13470916.png)


![4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13470934.png)
![4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine](/img/structure/B13470937.png)

![2-chloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13470966.png)
![Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13470967.png)



![N-methyl-2-oxaspiro[3.5]nonan-7-amine](/img/structure/B13470983.png)


